Tritylamine

概述

描述

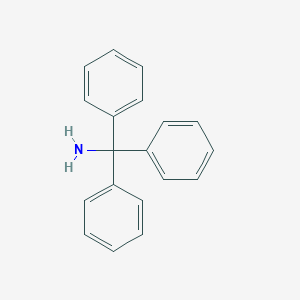

C19H17N 。其特征在于三个苯基连接到中心氮原子。 该化合物在室温下为无色晶体固体,实际上不溶于水,但可溶于氯仿和甲醇等有机溶剂 .

准备方法

合成路线和反应条件

三苯甲胺可以通过二苯胺的芳基化合成。 该反应涉及使用芳基卤化物和碱,通常在回流条件下进行 . 另一种方法是三苯甲基氯与氨或伯胺反应 .

工业生产方法

三苯甲胺的工业生产通常涉及三苯甲基氯与氨在苯或甲苯等溶剂存在下反应。 该反应通常在升高的温度下进行,以确保完全转化 .

化学反应分析

Reaction with Oxiranes (Epoxides)

Tritylamine reacts regioselectively with oxiranes to form N-tritylated β-aminoalcohols, which serve as intermediates for synthesizing β-aminoalcohol hydrochlorides . The reaction proceeds in methanol under elevated temperatures, with hydrolysis using HCl yielding free aminoalcohols.

Key Findings:

-

Regioselectivity : Exclusive formation of β-aminoalcohols, e.g., styrene oxide reacts to give 1-phenyl-2-(tritylamino)ethanol .

-

Chemoselectivity : Epichlorohydrin undergoes selective ring-opening at the β-position without competing side reactions .

-

Hydrolysis : N-Trityl-β-aminoalcohols hydrolyze quantitatively to aminoalcohol hydrochlorides (e.g., 2-aminoethanol HCl) under reflux with HCl .

Table 1: Reaction Conditions and Yields for Oxirane-Tritylamine Reactions

| Oxirane | Molar Ratio (TrNH₂:Oxirane) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethylene oxide | 1:10 | 80 | 2 | 99 |

| Methyloxirane | 1:10 | 80 | 8 | 97 |

| Epichlorohydrin | 1:5 | 60 | 15 | 92 |

| Styrene oxide | 1:1.1 | 70 | 18 | 41 |

Acylation Reactions

This compound acts as an ammonia surrogate in nucleophilic acylation with activated carboxylic acid derivatives, forming N-tritylamides. Subsequent deprotection with trifluoroacetic acid (TFA) yields primary amides .

Mechanistic Insights:

-

Acyl Chlorides : React readily with this compound in dichloromethane or toluene (e.g., acetylsalicyloyl chloride → acetylsalicylamide after TFA treatment) .

-

Anhydrides : Aliphatic and cyclic anhydrides (e.g., acetic anhydride, maleic anhydride) form N-tritylamides, precipitated as crystalline solids .

-

Steric Effects : Bulky substrates require coupling agents like PyBrOP for efficient acylation .

Table 2: Primary Amides Synthesized via this compound Acylation

| Starting Material | Product | Deprotection Agent | Yield (%) |

|---|---|---|---|

| Acetyl chloride | Acetamide | TFA + iPr₃SiH | 85 |

| Benzoyl chloride | Benzamide | TFA | 90 |

| Maleic anhydride | Maleamic acid | TFA | 78 |

| Acetylsalicylic acid | Acetylsalicylamide | TFA | 82 |

Deprotection Strategies

The trityl group is cleaved under acidic or reductive conditions to regenerate primary amines or amides.

Methods:

-

Acidic Hydrolysis :

-

Reductive Detritylation :

Stability and Compatibility

This compound exhibits stability across diverse conditions, making it suitable for multi-step syntheses :

-

Acid Stability : Resists hydrolysis at pH > 1 (RT) but decomposes in strong acids (pH < 1, 100°C).

-

Base Compatibility : Stable with mild bases (e.g., Et₃N, pyridine) but degrades with strong bases (e.g., t-BuOK).

-

Reductive Stability : Inert to NaBH₄ or LiAlH₄, enabling use in reduction-sensitive reactions .

Limitations and Challenges

-

Steric Hindrance : Bulky trityl group slows reactions with sterically hindered substrates (e.g., ethylene oxide requires prolonged heating) .

-

Isomerization Issues : α,β-unsaturated acyl derivatives (e.g., trans-2-octenoyl chloride) may isomerize to β,γ-unsaturated products under certain conditions .

This compound’s unique reactivity and protective capabilities make it indispensable in modern organic synthesis, particularly for regioselective transformations and ammonia-free amidation. Its compatibility with diverse reaction conditions and ease of deprotection further enhance its utility across pharmaceutical and industrial applications.

科学研究应用

Synthetic Applications

1.1. Ammonia Surrogate in Organic Reactions

Tritylamine has been effectively used as an ammonia equivalent in several organic reactions, particularly in the synthesis of primary amides from carboxylic acids. The method involves the formation of N-tritylamides, which can be deprotected to yield the desired amides without undesirable side products. This approach has been documented to provide high yields and selectivity in various reactions involving acyl chlorides and anhydrides .

Table 1: Synthesis of Primary Amides Using this compound

| Reactant | Product | Yield (%) | Notes |

|---|---|---|---|

| Acyl Chloride | N-Tritylamide | 85 | Reaction performed in dichloromethane |

| Aliphatic Anhydride | N-Tritylamide | 90 | Smooth reaction with concurrent precipitation |

| Aromatic Carboxylic Acid | N-Tritylamide | 80 | Minimal side reactions observed |

1.2. Preparation of N-Tritylated Compounds

This compound is utilized in the preparation of N-tritylated β-amino alcohols, which serve as important building blocks in organic synthesis. These compounds are crucial for synthesizing more complex molecules used in pharmaceuticals .

Biological Applications

2.1. Inhibitors of Human Proteins

Research has shown that trityl-cysteine analogs derived from this compound can act as inhibitors of human mitotic kinesin, a protein involved in cell division. This application highlights its potential role in cancer therapy by targeting cellular mechanisms .

2.2. Drug Discovery

This compound's role as a nitrogen source has been explored in drug discovery campaigns, particularly for synthesizing novel compounds with potential therapeutic effects against various diseases, including cancer and infections . Its use in the Ugi reaction has been noted for producing α-aminotetrazoles, which are valuable in medicinal chemistry .

Case Studies

3.1. Synthesis of Triazole Derivatives

A study demonstrated the synthesis of 1,2,4-triazole derivatives using this compound as a nitrogen source. These derivatives exhibited significant biological activities, including anti-tumor and anti-viral properties . The incorporation of triazole moieties into drug candidates has shown promise due to their diverse pharmacological profiles.

3.2. Development of Amides from Carboxylic Acids

In another case study, researchers successfully converted various carboxylic acids into primary amides using this compound under mild conditions, demonstrating its utility as a general protocol for amide synthesis without unwanted side reactions . The methodology was validated across different substrates with consistent yields.

作用机制

三苯甲胺的作用机制涉及其与各种分子形成稳定络合物的能力。中心氮原子可以提供其孤对电子与金属离子或其他亲电试剂形成配位键。 这种特性使其在催化和作为配位化学中的配体方面很有用 .

相似化合物的比较

类似化合物

三苯胺: 结构相似,但缺乏中心氮原子的孤对电子,使其在某些类型的反应中反应性较低.

三苯甲烷: 缺少氮原子,使其在反应性和应用方面在化学上有所不同.

三苯甲基氯: 含有氯原子而不是胺基,导致不同的反应性和用途.

独特性

三苯甲胺由于能够与各种分子形成稳定的络合物,使其在有机合成和材料科学中非常有价值。 它与不同试剂的反应性也使其在各种化学转化中具有多功能性 .

生物活性

Tritylamine, a compound characterized by its three phenyl groups attached to a nitrogen atom, has garnered attention in various fields of chemistry and biology due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its roles in synthetic chemistry, particularly as an ammonia surrogate, and its implications in medicinal chemistry.

This compound (C₁₈H₁₈N) is known for its steric hindrance and stability, making it an effective reagent in various chemical reactions. It serves as a substitute for ammonia in several synthetic pathways, including the Ugi reaction and the synthesis of amides. The ability to use this compound as an ammonia equivalent allows for more controlled reactions with fewer side products, enhancing yield and purity.

Table 1: Comparison of this compound with Ammonia in Synthesis

| Property | This compound | Ammonia |

|---|---|---|

| Steric Hindrance | High | Low |

| Reactivity | Moderate | High |

| By-products | Minimal | Often significant |

| Yield | Higher in certain reactions | Variable |

1. Medicinal Chemistry

This compound has been utilized in the synthesis of biologically active compounds. For instance, it has been employed as a component in the Ugi reaction to create oxazole scaffolds that exhibit potential anti-cancer properties. The use of this compound in this context allows for the generation of complex molecular structures that may serve as lead compounds for drug development .

Case Study: Ugi Reaction with this compound

In a study aimed at synthesizing IDO1 inhibitors, this compound was used effectively to produce compounds with promising biological activity. The reaction conditions were optimized to achieve high yields, demonstrating this compound's utility in generating pharmacologically relevant molecules .

2. Anticancer Activity

Research has indicated that compounds synthesized using this compound can exhibit anticancer properties. For example, derivatives created through the Ugi reaction have been tested against various cancer cell lines, showing significant antiproliferative effects . The mechanism often involves the induction of apoptosis through caspase activation, highlighting the potential therapeutic applications of this compound-derived compounds.

Mechanistic Insights

The biological activity of this compound-derived compounds can be attributed to their ability to interact with specific biological targets. For instance, studies have shown that certain synthesized derivatives can inhibit proteins involved in cancer cell survival, such as inhibitors of apoptosis proteins (IAPs). This interaction leads to increased apoptosis in cancer cells, providing a pathway for therapeutic intervention .

Table 2: Biological Activity of this compound-Derived Compounds

| Compound Type | Target Protein | Biological Effect |

|---|---|---|

| Oxazole derivatives | IDO1 | Inhibition of tumor growth |

| Amides | IAPs | Induction of apoptosis |

属性

IUPAC Name |

triphenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVJOYBTLHNRDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206972 | |

| Record name | Tritylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5824-40-8 | |

| Record name | Triphenylmethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005824408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tritylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tritylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tritylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR7TF3NW3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Triphenylmethylamine has the molecular formula C19H17N and a molecular weight of 259.34 g/mol. []

A: While triphenylmethylamine possesses a nitrogen atom with a lone pair of electrons, it typically crystallizes as isolated molecules without intermolecular hydrogen bonding. This is observed in its orthorhombic polymorph. Interestingly, a triclinic polymorph has been isolated where triphenylmethylamine forms dimers through N-H...N hydrogen bonds. [, ]

A: The bulky triphenylmethyl group in triphenylmethylamine significantly influences its packing in the solid state. The steric hindrance of these groups often leads to the formation of loosely packed structures with interstitial voids, contributing to its use in the development of porous materials. [, ]

A: The solvent plays a crucial role in determining the supramolecular arrangements and properties of triphenylmethylamine-based materials. For instance, the reaction of triphenylmethylamine with naphthalene-1,5-disulfonic acid in different solvents leads to distinct organic salts with varying hydrogen-bonding modes and architectures, impacting their luminescent properties. [, ]

A: d-POSs are a novel class of porous materials constructed from the hierarchical assembly of triphenylmethylamine and sulfonic acids possessing polyaromatic moieties. [, ] The charge-assisted hydrogen bonding between the amine and sulfonic acid groups leads to the formation of stable tetrahedral supramolecular clusters. These clusters then assemble via π–π interactions between the polyaromatic units, generating diamondoid networks with continuous open channels. The bulky nature of triphenylmethylamine is crucial in preventing dense packing, thereby enabling porosity. [, ]

A: Yes, triphenylmethylamine is a useful reagent in organic synthesis. For example, it reacts with oxiranes to produce N-trityl-β-amino alcohols, which can be further transformed into β-amino alcohol hydrochlorides upon treatment with hydrochloric acid. []

A: Research indicates that triphenylmethylamine can be employed in the organocatalytic synthesis of α-triphenylmethylamines. This involves a formal Betti reaction between phenols and benzophenone-derived imines, where the in situ generation of a reactive benzophenone iminium species is key to the transformation. []

A: Interestingly, triphenylmethylamine, unlike its germanium analog trimesitylgermyl amine, does not show inhibitory activity against carbonic anhydrase isozymes I and II. This difference highlights the influence of the central atom on biological activity. []

A: Yes, triphenylmethylamine-based porous organic salts have demonstrated potential in sensing applications. For instance, a porous organic salt composed of triphenylmethylamine and 2-(4-sulfophenyl)anthraquinone exhibits vapochromic behavior, changing its fluorescence properties upon exposure to various volatile solvents. [] This property makes it a potential candidate for sensing volatile organic compounds.

A: Impregnating porous organic salt crystals, such as those composed of triphenylmethylamine and 9-(4-sulfophenyl)anthracene, with fullerenes like C60 and C70, results in the quenching of the fluorescence typically exhibited by these crystals. This phenomenon is attributed to photoinduced electron transfer from the excited state of the anthracene moiety to the fullerene molecules. []

A: Research shows that triphenylmethylamine can be a key component in the creation of materials exhibiting room-temperature phosphorescence (RTP). Specifically, cage-like sodalite-type porous organic salts, formed using tetrasulfonic acid with an adamantane core and halogen-substituted triphenylmethylamines, can induce RTP in incorporated luminescent molecules, even in air. [] The heavy atom effect from the halogen substituent, along with the protective environment within the porous framework, contributes to this phenomenon.

A: Modifying the phenyl rings of triphenylmethylamine with substituents like halogens can significantly impact the structure and properties of the resulting materials. For instance, in diamondoid porous organic salts, introducing halogens on the triphenylmethylamine unit can lead to distortions in the diamondoid network, influencing gas adsorption behavior. [] In other cases, such modifications can induce chirality and helical structures, leading to materials exhibiting circularly polarized luminescence. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。